Physicochemical Differentiation: cLogP and Hydrogen Bond Acceptor Count vs. a Des-methyl Analog
The target compound exhibits a computed XLogP3-AA value of 3.3 [1], which is 0.5 units lower than the 3.8 calculated for the direct des-benzamide analog 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine (CAS 868969-07-7) [2]. Additionally, the target compound has 5 hydrogen bond acceptors compared to 4 for the pyridine analog [1][2]. This difference in lipophilicity and H-bond acceptor count can significantly impact membrane permeability and solubility in assay media, making the target compound more suitable for aqueous biological assays.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3-AA: 3.3; H-Bond Acceptors: 5 |
| Comparator Or Baseline | 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine (CAS 868969-07-7): XLogP3-AA: 3.8; H-Bond Acceptors: 4 |
| Quantified Difference | ΔXLogP3-AA = -0.5; ΔH-Bond Acceptors = +1 |
| Conditions | Computed properties from PubChem (release 2025.09.15) using XLogP3 3.0 and Cactvs 3.4.8.24. |
Why This Matters
The lower lipophilicity and higher H-bond acceptor count suggest improved aqueous solubility, which is critical for achieving reliable dose-response curves in cell-based assays and reducing non-specific binding.
- [1] PubChem. (2026). Compound Summary for CID 7207571. View Source
- [2] PubChem. (2026). Compound Summary for 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine (CAS 868969-07-7). View Source
